molecular formula C7H12FN3 B13636794 1-(2-fluoro-2-methylpropyl)-1H-pyrazol-4-amine

1-(2-fluoro-2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B13636794
M. Wt: 157.19 g/mol
InChI Key: LBNGFMMZNBPHAH-UHFFFAOYSA-N
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Description

1-(2-Fluoro-2-methylpropyl)-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a fluorinated alkyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(2-fluoro-2-methylpropyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-2-methylpropanol with pyrazole derivatives under specific conditions. For instance, the reaction can be carried out in the presence of pyridine hydrofluoride in tert-butyl methyl ether at temperatures ranging from -20°C to 25°C . The reaction typically proceeds with good yields and can be scaled up for industrial production.

Chemical Reactions Analysis

1-(2-Fluoro-2-methylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an antagonist or inhibitor of certain receptors, such as the estrogen receptor . The fluorinated alkyl group enhances the compound’s binding affinity and selectivity, leading to improved therapeutic efficacy.

Comparison with Similar Compounds

1-(2-Fluoro-2-methylpropyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluorinated alkyl group with a pyrazole ring, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.

Properties

Molecular Formula

C7H12FN3

Molecular Weight

157.19 g/mol

IUPAC Name

1-(2-fluoro-2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C7H12FN3/c1-7(2,8)5-11-4-6(9)3-10-11/h3-4H,5,9H2,1-2H3

InChI Key

LBNGFMMZNBPHAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C(C=N1)N)F

Origin of Product

United States

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